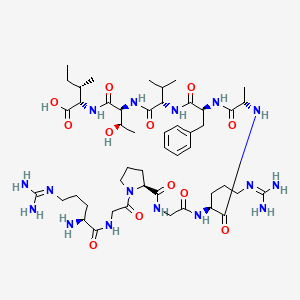

HIV gp120 (318-327)

描述

BenchChem offers high-quality HIV gp120 (318-327) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV gp120 (318-327) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C48H80N16O12 |

|---|---|

分子量 |

1073.2 g/mol |

IUPAC 名称 |

(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C48H80N16O12/c1-7-26(4)37(46(75)76)62-45(74)38(28(6)65)63-44(73)36(25(2)3)61-42(71)32(22-29-14-9-8-10-15-29)60-39(68)27(5)58-41(70)31(17-12-20-55-48(52)53)59-34(66)23-56-43(72)33-18-13-21-64(33)35(67)24-57-40(69)30(49)16-11-19-54-47(50)51/h8-10,14-15,25-28,30-33,36-38,65H,7,11-13,16-24,49H2,1-6H3,(H,56,72)(H,57,69)(H,58,70)(H,59,66)(H,60,68)(H,61,71)(H,62,74)(H,63,73)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t26-,27-,28+,30-,31-,32-,33-,36-,37-,38-/m0/s1 |

InChI 键 |

OPTVPTKXPSEPBD-JLHVISHLSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N |

规范 SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N |

产品来源 |

United States |

Foundational & Exploratory

The Core of HIV's V3 Loop: A Technical Guide to the gp120 (318-327) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) envelope glycoprotein, gp120, is the primary viral component responsible for host cell attachment and entry. Its surface is characterized by five variable loops (V1-V5) interspersed between conserved regions. The third variable loop, or V3 loop, is of particular interest as it contains a principal neutralizing determinant (PND) and is crucial for co-receptor binding, a step essential for viral fusion. This guide provides an in-depth analysis of a specific decapeptide within this loop, the gp120 (318-327) fragment, focusing on its sequence, immunological function, role in pathogenesis, and the experimental methodologies used for its study.

Peptide Sequence and Core Function

The HIV gp120 (318-327) peptide from the HIV-1 strain IIIB corresponds to a conserved sequence within the C-terminal region of the V3 loop.[1][2][3]

-

Amino Acid Sequence (Single-Letter Code): RGPGRAFVTI[3]

-

Amino Acid Sequence (Three-Letter Code): H-Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile-OH[3]

The primary function of this peptide, also known as I10, is immunological. It acts as a cytotoxic T-lymphocyte (CTL) epitope, capable of inducing a specific CTL response that can recognize and kill virus-infected cells.[3][4][5] While it may lack some traditional anchor residues for MHC class I binding, it possesses structural characteristics that allow for promiscuous binding to the HLA-A2 molecule, enabling its presentation to T-cells.[2]

Biochemical and Immunological Data

Quantitative data for the gp120 (318-327) peptide primarily relates to its binding affinity with Major Histocompatibility Complex (MHC) class I molecules and its concentration for functional cellular responses.

| Parameter | Value | Target Molecule | Assay Type | Source |

| Predicted IC50 | 23 nM | H-2Dd (Murine MHC-I) | Computational Prediction | [6] |

| KD (≈IC50) | 4,600 nM | Not specified (likely MHC-I) | Radioactivity-based binding assay | [7] |

| Functional Conc. | 0.5 µM | JA2 cells (CTL line) | CTL Response Assay | [2] |

Note: The significant variance between the predicted and experimental binding affinities may reflect differences in the specific MHC allele, assay conditions (e.g., in silico vs. in vitro), or the presence of post-translational modifications.

Role in HIV-1 Entry and Pathogenesis

The gp120 (318-327) peptide is an integral part of the V3 loop, which plays a critical role in the multi-step process of HIV-1 entry into host cells. The binding of the larger gp120 protein to the primary CD4 receptor on T-cells triggers significant conformational changes. These changes expose the V3 loop, enabling it to interact with a chemokine co-receptor, typically CCR5 or CXCR4.[8][9][10] This co-receptor engagement is the final step before the gp41 transmembrane protein mediates the fusion of the viral and cellular membranes.[11]

Beyond its structural role in viral entry, gp120 binding to host cell receptors initiates a cascade of intracellular signaling events that contribute to HIV pathogenesis. These pathways can lead to the production of pro-inflammatory cytokines, activation of transcription factors that enhance viral replication, and modulation of the host immune response.

Key Signaling Pathways and Workflows

HIV-1 Viral Entry Mechanism

The entry of HIV-1 is a sequential process involving multiple receptor interactions and conformational changes in the envelope glycoproteins. The V3 loop, containing the 318-327 sequence, is centrally involved in the co-receptor binding step.

gp120-Induced IL-1β Release in Macrophages

In macrophages, gp120 binding to the CCR5 co-receptor can trigger pro-inflammatory signaling independent of viral infection, contributing to chronic inflammation seen in HIV-associated neurocognitive disorders (HAND).

gp120-Induced NF-κB Activation

HIV gp120 can also induce signaling cascades in T-cells that activate the transcription factor NF-κB. This activation enhances HIV replication by promoting the transcription of the integrated viral genome.

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of gp120 (318-327)

Fmoc-SPPS is the standard method for chemically synthesizing peptides like RGPGRAFVTI. The process involves the stepwise addition of amino acids to a growing chain anchored to a solid resin support.

-

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group from the last coupled amino acid.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

-

Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (4 equivalents) in a separate vessel with a coupling agent like HBTU (3.9 eq) and a base like N,N-diisopropylethylamine (DIEA) (6 eq) in DMF. Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Confirm completion with a ninhydrin (Kaiser) test.

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence (I-T-V-F-A-R-G-P-G-R).

-

Final Cleavage: After the final amino acid is coupled and deprotected, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry.

Assay for gp120-CD4 Binding Inhibition (ELISA)

This competitive ELISA-based assay measures the ability of a substance (e.g., patient sera, antibodies, or peptides) to block the interaction between gp120 and its receptor, CD4.

Methodology:

-

Plate Coating: Coat a 96-well ELISA plate with soluble CD4 (sCD4) and incubate overnight at 4°C. Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

-

Inhibitor Pre-incubation: In a separate plate, pre-incubate a constant amount of recombinant gp120 protein with serial dilutions of the test inhibitor (e.g., the 318-327 peptide) for 10-60 minutes at room temperature.

-

Binding Reaction: Transfer the gp120-inhibitor mixtures to the washed, CD4-coated plate. Incubate for 1-2 hours to allow gp120 to bind to the immobilized CD4.

-

Detection: Wash the plate to remove unbound proteins. Add a primary antibody that recognizes gp120 (e.g., anti-gp120 monoclonal antibody) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: Add a TMB substrate and stop the reaction with acid. Read the absorbance at 450 nm. A decrease in signal compared to the no-inhibitor control indicates inhibition of the gp120-CD4 interaction.

Cytotoxic T-Lymphocyte (CTL) Activity Assay (51Cr Release)

This classic assay measures the ability of CTLs to lyse target cells presenting a specific peptide epitope on their MHC class I molecules.

Methodology:

-

Target Cell Preparation: Label target cells (e.g., P815 mastocytoma cells) that express the appropriate MHC molecule (e.g., H-2Dd) with 51Cr (sodium chromate) for 1 hour.

-

Peptide Pulsing: Wash the labeled target cells and pulse them with the gp120 (318-327) peptide (e.g., 1 µM) for 1 hour to allow peptide binding to MHC-I molecules on the cell surface.

-

Effector Cell Preparation: Prepare effector cells (CTLs) from immunized mice or from in vitro stimulated splenocytes.

-

Co-culture: Co-culture the 51Cr-labeled, peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios for 4-6 hours.

-

Quantify Lysis: Centrifuge the plates and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculate Specific Lysis: Calculate the percentage of specific lysis using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100. Spontaneous release is from target cells with no effectors, and maximum release is from target cells lysed with detergent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. kavrakilab.org [kavrakilab.org]

- 8. Activated human γδ T cells induce peptide-specific CD8+ T-cell responses to tumor-associated self-antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Affinity RGD-Knottin Peptide as a New Tool for Rapid Evaluation of the Binding Strength of Unlabeled RGD-Peptides to αvβ3, αvβ5, and α5β1 Integrin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the V3 Loop RGPGRAFVTI Sequence in HIV-1 Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The third variable loop (V3) of the HIV-1 envelope glycoprotein gp120 is a critical determinant of viral entry into host cells. This highly immunogenic region, despite its variability, contains conserved motifs that are essential for the interaction with cellular coreceptors, primarily CCR5 and CXCR4. This technical guide provides an in-depth analysis of the specific V3 loop sequence, RGPGRAFVTI, focusing on its structural and functional role in the multifaceted process of HIV-1 entry.

Structural Context and Significance of the RGPGRAFVTI Sequence

The V3 loop forms a hairpin-like structure extending from the surface of gp120. The RGPGRAFVTI sequence is typically found within the V3 loop of certain HIV-1 subtypes, particularly subtype C. The sequence can be broken down into key functional components:

-

The GPGR Motif: The central GPGR tetramer forms the highly conserved "crown" or "tip" of the V3 loop beta-hairpin.[1][2] This motif is crucial for the interaction with chemokine coreceptors.[1] Mutations within this sequence can significantly impair or abolish viral infectivity.[1] The arginine (R) residue at position 315 (in the HXB2 reference sequence) is particularly important for coreceptor engagement.

-

Flanking Residues: The residues flanking the GPGR motif, in this case, RAF and VTI, contribute to the overall conformation and electrostatic properties of the V3 loop. These residues influence the stability of the beta-sheet structure and the accessibility of the crown to the coreceptor.

The overall charge and amino acid composition of the V3 loop are key determinants of coreceptor tropism.[3] The presence of basic amino acids, such as arginine (R), is often associated with a switch from CCR5 (R5-tropic) to CXCR4 (X4-tropic) usage. The RGPGRAFVTI sequence, with its arginine residues, suggests a potential for CXCR4 interaction, although experimental verification is essential for definitive tropism determination.

Role in Coreceptor Binding and Determination of Viral Tropism

The entry of HIV-1 into a target cell is a sequential process initiated by the binding of gp120 to the primary receptor, CD4. This binding induces conformational changes in gp120, exposing the V3 loop and allowing it to engage with a coreceptor.[4][5] The specificity of this V3 loop-coreceptor interaction determines the viral tropism.

-

R5-tropic viruses utilize the CCR5 coreceptor, which is predominantly expressed on macrophages and activated T-cells.

-

X4-tropic viruses use the CXCR4 coreceptor, found on a broader range of T-cells.

-

Dual-tropic viruses can use either CCR5 or CXCR4.

Logical Relationship of V3 Loop Sequence to Viral Tropism

Figure 1: Logical flow from V3 sequence to viral tropism.

The RGPGRAFVTI Sequence as a Target for Neutralizing Antibodies

The V3 loop is a primary target for neutralizing antibodies. However, its high variability allows the virus to escape immune surveillance. Antibodies targeting the V3 loop can block viral entry by preventing the interaction with coreceptors.

The RGPGRAFVTI sequence, particularly the GPGR crown, is a potential epitope for such antibodies. The efficacy of an anti-V3 antibody against a virus with this sequence would depend on the antibody's specific epitope and the accessibility of that epitope on the folded gp120 trimer.

Quantitative Data on V3 Loop Interactions

While specific quantitative data for the RGPGRAFVTI sequence is not available in the reviewed literature, the following tables illustrate the types of data that would be generated from the experimental protocols described in the subsequent sections.

Table 1: Illustrative Coreceptor Binding Affinities (Kd)

| V3 Loop Sequence | Coreceptor | Binding Affinity (Kd, nM) |

| RGPGRAFVTI | CCR5 | Data not available |

| RGPGRAFVTI | CXCR4 | Data not available |

| Reference R5 Virus | CCR5 | 50 |

| Reference X4 Virus | CXCR4 | 30 |

Table 2: Illustrative Antibody Neutralization (IC50)

| Virus (V3 Sequence) | Neutralizing Antibody | IC50 (µg/mL) |

| Virus with RGPGRAFVTI | Anti-V3 mAb X | Data not available |

| Virus with RGPGRAFVTI | Anti-V3 mAb Y | Data not available |

| Reference R5 Virus | Anti-V3 mAb Z | 0.5 |

| Reference X4 Virus | Anti-V3 mAb Z | >50 (Resistant) |

Experimental Protocols

Phenotypic Tropism Assay using Pseudotyped Viruses

This assay determines the coreceptor usage of a virus with a specific envelope sequence, such as one containing the RGPGRAFVTI V3 loop.

Figure 2: Workflow for phenotypic tropism assay.

-

Plasmid Construction: The RGPGRAFVTIenv gene is cloned into a mammalian expression vector. A separate plasmid contains an env-deficient HIV-1 backbone with a reporter gene, such as luciferase.

-

Pseudovirus Production: HEK293T cells are co-transfected with the env-expressing plasmid and the HIV-1 backbone plasmid. The cells produce viral particles pseudotyped with the RGPGRAFVTI envelope.

-

Infection of Target Cells: The pseudovirus-containing supernatant is used to infect target cell lines that express CD4 and either CCR5 (e.g., U87.CD4.CCR5) or CXCR4 (e.g., U87.CD4.CXCR4).

-

Readout: After 48-72 hours, the cells are lysed, and luciferase activity is measured.

-

Interpretation: High luciferase activity in U87.CD4.CCR5 cells indicates R5 tropism. High activity in U87.CD4.CXCR4 cells indicates X4 tropism. High activity in both cell lines suggests dual tropism.

Cell-Cell Fusion Assay

This assay measures the ability of the RGPGRAFVTI envelope to mediate fusion between two different cell populations.

-

Effector Cell Preparation: A cell line (e.g., 293T) is co-transfected with a plasmid expressing the RGPGRAFVTI Env and a plasmid expressing HIV-1 Tat.

-

Target Cell Preparation: A target cell line (e.g., TZM-bl) that expresses CD4, CCR5, and CXCR4 and contains a Tat-inducible luciferase reporter gene is used.

-

Co-culture: The effector and target cells are co-cultured.

-

Fusion and Readout: If the Env protein mediates fusion between the effector and target cells, Tat from the effector cells will transactivate the luciferase gene in the fused cells. Luciferase activity is measured after a set incubation period.

-

Tropism Determination: To determine tropism, the assay is performed with target cells expressing only CD4 and CCR5 or only CD4 and CXCR4.

Antibody Neutralization Assay

This assay quantifies the ability of an antibody to inhibit the entry of a pseudovirus bearing the RGPGRAFVTI envelope.

-

Pseudovirus Preparation: Pseudoviruses with the RGPGRAFVTI envelope and a luciferase reporter are prepared as described in section 4.1.

-

Antibody Dilution: The neutralizing antibody to be tested is serially diluted.

-

Incubation: A constant amount of pseudovirus is incubated with the different antibody dilutions for a set period (e.g., 1 hour at 37°C).

-

Infection: The virus-antibody mixture is then added to target cells (e.g., TZM-bl cells).

-

Readout and Analysis: After 48-72 hours, luciferase activity is measured. The percentage of neutralization is calculated for each antibody concentration, and the 50% inhibitory concentration (IC50) is determined.

Signaling Pathways in HIV-1 Entry

The interaction of the V3 loop with a coreceptor is not merely a binding event but also initiates a signaling cascade that facilitates viral entry.

Figure 3: Signaling pathway of HIV-1 entry.

Conclusion

The RGPGRAFVTI sequence within the V3 loop of HIV-1 gp120 plays a central role in viral entry. Its conserved GPGR motif is critical for coreceptor interaction, while the flanking residues modulate the specificity and affinity of this binding, thereby determining viral tropism. This sequence also represents a potential target for neutralizing antibodies. A thorough understanding of the structure-function relationship of this and other V3 loop sequences is paramount for the development of novel entry inhibitors and effective HIV-1 vaccines. Further experimental characterization of viruses harboring the RGPGRAFVTI sequence is necessary to fully elucidate its specific contributions to HIV-1 pathogenesis.

References

- 1. V3 loop region of the HIV-1 gp120 envelope protein is essential for virus infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]

- 3. The Crown and Stem of the V3 Loop Play Distinct Roles in Human Immunodeficiency Virus Type 1 Envelope Glycoprotein Interactions with the CCR5 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct conformations of the HIV-1 V3 loop crown are targetable for broad neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

An In-depth Technical Guide on the Structural Conformation of the HIV-1 gp120 Principal Neutralizing Determinant

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) is a primary target for neutralizing antibodies and a focal point for vaccine design. The Env complex, a trimer of gp120-gp41 heterodimers, mediates viral entry into host cells.[1][2] The third variable loop (V3) of the gp120 subunit, also known as the principal neutralizing determinant (PND), is a critical region that plays a dual role in viral infectivity and as a target for the immune response.[3][4][5] This in-depth technical guide provides a comprehensive overview of the structural conformation of the gp120 V3 loop, its dynamic nature, and its interaction with neutralizing antibodies.

The V3 loop is an immunodominant and highly variable region of gp120.[1] It is critically involved in the interaction with host cell co-receptors, either CCR5 or CXCR4, which is a crucial step for viral entry following the initial binding of gp120 to the primary receptor, CD4.[6][7] The conformation of the V3 loop is highly flexible and can be influenced by its amino acid sequence, particularly its net charge, and its interaction with CD4 and neutralizing antibodies.[8][9] Understanding the structural intricacies of the V3 loop is paramount for the rational design of effective HIV-1 vaccines and entry inhibitors.

Structural Conformation of the gp120 V3 Loop

The V3 loop, typically comprising 35 amino acids, forms a loop-like structure extending from the gp120 outer domain.[10] Its structure has been elucidated through various high-resolution techniques, including X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. These studies have revealed a dynamic and adaptable conformation.

In the unliganded, pre-fusion state of the Env trimer, the V3 loop is often shielded by the V1/V2 variable loops, rendering it less accessible to antibodies.[11] Upon binding to the host cell receptor CD4, the Env trimer undergoes significant conformational changes.[2][12] These changes lead to the exposure of the V3 loop, allowing it to engage with the co-receptor and facilitating the fusion of the viral and host cell membranes.[7]

Structural studies of V3 peptides in complex with neutralizing antibodies have shown that the tip of the loop, containing the conserved G-P-G-R motif, often adopts a double-turn conformation.[13] This conserved structural feature is thought to be crucial for its function and recognition by certain broadly neutralizing antibodies.[13] However, NMR studies have also indicated that in the absence of a binding partner, V3 peptides can exist as a dynamic ensemble of multiple conformations in solution.[14][15]

The electrostatic potential of the V3 loop, determined by its net charge, has been shown to influence the global conformation of the gp120 outer domain and its interaction with co-receptors and antibodies.[8][16] Molecular dynamics simulations have demonstrated that variations in the V3 loop's net charge can induce global changes in the fluctuation and conformation of other gp120 loops involved in receptor and antibody binding.[8][17]

Quantitative Data on gp120 V3 Loop-Antibody Interactions

The interaction between the gp120 V3 loop and neutralizing antibodies has been extensively quantified to understand the potency and breadth of the humoral immune response against this critical epitope. The following tables summarize key quantitative data from various studies.

| Antibody | HIV-1 Strain/V3 Peptide | Binding Affinity (Kd) | Technique | Reference |

| 447-52D | V3 Peptide (KRIHIGPGRAFYTT) | - | Isothermal Titration Calorimetry (ITC) | [8] |

| V3-specific mAbs | HIV-1(MN) gp120 | - | Surface Plasmon Resonance (SPR) | [16] |

| Fabs and MAbs | HIV-1 MN gp120 | 1.9 x 10⁻⁹ to 2.5 x 10⁻⁸ M | Surface Plasmon Resonance (SPR) | [3] |

| 447-52D | SF162 gp120 | High Affinity | Microscale Thermophoresis (MST) | [4] |

| 447-52D | BaL gp120 | Low Affinity | Microscale Thermophoresis (MST) | [4] |

Table 1: Binding Affinities of Anti-V3 Loop Antibodies. This table presents the binding affinities (dissociation constants, Kd) of various monoclonal antibodies to the gp120 V3 loop or related peptides, as determined by different biophysical techniques.

| Antibody | Virus Strain | IC50 (µg/ml) | Reference |

| Various V3 mAbs | 93TH305 | 13 - 37 | [18] |

| Various V3 mAbs | 5768-p27 | 3 - 41 | [18] |

| F530 | 91US056 | - | [18] |

| F530 | 92HT594 | - | [18] |

| 447-52D | 92HT594 | 8 | [18] |

| B4e8 | 92HT594 | 4 | [18] |

| PGT128 | Panel of 125 viruses | Low Geometric Mean | [2] |

| 10-1074 | Panel of 125 viruses | Low Geometric Mean | [2] |

Table 2: Neutralization Potency of Anti-V3 Loop Antibodies. This table summarizes the 50% inhibitory concentrations (IC50) of several anti-V3 loop monoclonal antibodies against a panel of HIV-1 isolates, indicating their neutralization potency.

| Antibody | Antigen | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| 447-52D | V3 peptide (KRIHIGPGRAFYTT) | -10.42 | -8.54 | -1.88 | [8] |

| NBD-556 | gp120 | - | -24.5 | - | [19] |

| NBD-557 (in presence of antibody) | gp120 | - | -28.9 | - | [19] |

Table 3: Thermodynamic Parameters of V3 Loop-Antibody Interactions. This table details the thermodynamic signatures, including the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (TΔS) changes, for the binding of an anti-V3 loop antibody to its epitope.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to elucidate the structural and functional properties of the gp120 V3 loop. Detailed methodologies for these key experiments are provided below.

X-ray Crystallography of gp120-Antibody Complexes

X-ray crystallography provides high-resolution structural information of molecules in a crystalline state. The following protocol outlines the general steps for determining the structure of a gp120-antibody complex.

-

Protein Expression and Purification:

-

Recombinant gp120 core protein (with variable loops often truncated for better crystallization) and the Fab fragment of the neutralizing antibody are expressed in suitable expression systems (e.g., mammalian or insect cells).

-

Proteins are purified to high homogeneity using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.[20]

-

-

Complex Formation and Purification:

-

The purified gp120 and Fab fragments are mixed in a specific molar ratio (e.g., 1:1.2) and incubated to allow complex formation.

-

The complex is then purified from the unbound components by size-exclusion chromatography.

-

-

Crystallization:

-

The purified complex is concentrated to an optimal concentration (typically 5-15 mg/mL).

-

Crystallization screening is performed using vapor diffusion methods (sitting or hanging drop) with a wide range of commercially available or custom-made screening solutions.[20]

-

Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, temperature, and additives to obtain diffraction-quality crystals.

-

-

Data Collection and Processing:

-

Structure Determination and Refinement:

-

The structure is solved using molecular replacement, using known structures of gp120 and Fab fragments as search models.

-

The initial model is refined against the experimental data using software like PHENIX or REFMAC5, which involves cycles of manual model building in Coot and automated refinement.[14][19]

-

The final model is validated for its geometric quality and fit to the electron density map.[14]

-

Cryo-Electron Microscopy (Cryo-EM) of the Env Trimer

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in their near-native state. The following protocol describes the key steps for the structural analysis of the HIV-1 Env trimer.

-

Sample Preparation and Grid Vitrification:

-

Purified, soluble, and stabilized Env trimers (e.g., SOSIP trimers) are used.[6]

-

A small volume (3-4 µL) of the sample is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil).[17]

-

The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane using a vitrification device like a Vitrobot, which freezes the sample in a layer of vitreous (non-crystalline) ice.[1][22][23]

-

-

Data Acquisition:

-

The vitrified grids are screened for ice thickness and particle distribution using a transmission electron microscope (TEM).

-

A large dataset of images (micrographs) is collected automatically using software like EPU or SerialEM on a high-end cryo-TEM equipped with a direct electron detector.[12]

-

-

Image Processing and 3D Reconstruction:

-

The collected micrographs are pre-processed to correct for beam-induced motion and to estimate the contrast transfer function (CTF) of the microscope.[16]

-

Individual particle images are picked from the micrographs, either manually or automatically.[16]

-

The picked particles are subjected to 2D classification to remove junk particles and to obtain initial 2D class averages representing different views of the trimer.[9]

-

An initial 3D model is generated from the 2D class averages.[9]

-

The initial model is refined against the entire particle dataset through iterative cycles of 3D classification and 3D refinement using software packages like RELION or cryoSPARC to achieve a high-resolution 3D density map.[16]

-

-

Model Building and Refinement:

-

An atomic model of the Env trimer is built into the final cryo-EM density map using known crystal structures of gp120 and gp41 as starting points.

-

The model is refined using real-space refinement programs to optimize the fit of the atomic coordinates to the density map.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy of the V3 Loop

NMR spectroscopy is a powerful tool for studying the structure and dynamics of proteins and peptides in solution. The following protocol outlines the general steps for analyzing the conformation of a V3 loop peptide.

-

Sample Preparation:

-

NMR Data Acquisition:

-

A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.[20]

-

TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues by correlating all the protons within a residue that are connected through scalar (J) couplings.[10]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons (typically < 5 Å). The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation.[10][26]

-

-

Data Processing and Analysis:

-

The raw NMR data is processed (Fourier transformed, phased, and baseline corrected) using software like TopSpin or NMRPipe.

-

The processed spectra are analyzed to assign the chemical shifts of all the protons in the peptide.

-

The NOESY spectra are analyzed to identify all the through-space correlations and to convert the cross-peak intensities into distance restraints.

-

-

Structure Calculation:

-

The experimental distance and dihedral angle restraints are used as input for structure calculation programs like CYANA or XPLOR-NIH.

-

These programs use computational methods, such as simulated annealing and molecular dynamics, to generate an ensemble of 3D structures that are consistent with the experimental data.

-

The final ensemble of structures represents the conformational space of the V3 loop peptide in solution.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Analysis

ELISA is a widely used plate-based assay to quantify the binding of an antibody to its antigen.

-

Coating: A 96-well microtiter plate is coated with recombinant gp120 protein or V3 loop peptide at a specific concentration in a coating buffer (e.g., PBS) and incubated overnight at 4°C.[15]

-

Blocking: The plate is washed, and the remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., PBS with 3% BSA) to prevent non-specific binding.[15]

-

Antibody Incubation: Serial dilutions of the anti-V3 loop antibody are added to the wells and incubated for a specific period to allow binding to the coated antigen.

-

Detection: The plate is washed to remove unbound antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added and incubated.

-

Substrate Addition: After another wash step, a substrate for the enzyme is added, which results in a colorimetric or chemiluminescent signal.

-

Data Analysis: The signal intensity is measured using a plate reader, and the binding affinity can be determined by plotting the signal against the antibody concentration.

TZM-bl Based Neutralization Assay

This assay is a standard method to measure the ability of antibodies to neutralize HIV-1 infectivity in vitro.

-

Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are cultured and seeded into 96-well plates.[6][8]

-

Virus and Antibody Incubation: A known amount of HIV-1 pseudovirus is incubated with serial dilutions of the antibody to be tested for 1 hour at 37°C.[16]

-

Infection: The virus-antibody mixture is then added to the TZM-bl cells.[16]

-

Incubation: The plates are incubated for 48 hours to allow for viral entry and expression of the reporter genes.[6][9]

-

Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.[6][8]

-

Data Analysis: The percentage of neutralization is calculated by comparing the luminescence in the presence of the antibody to the luminescence in the absence of the antibody (virus control). The IC50 value, which is the antibody concentration that causes a 50% reduction in viral infectivity, is then determined.[6]

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the HIV-1 entry process and a generalized workflow for the structural determination of a gp120-antibody complex.

Conclusion

The principal neutralizing determinant of HIV-1, the gp120 V3 loop, presents a fascinating and challenging subject for structural biologists and vaccine developers. Its inherent flexibility and its crucial role in viral entry make it a key target for the immune system. High-resolution structural studies have revealed that the V3 loop exists in a dynamic equilibrium of conformations, which can be influenced by receptor binding and antibody engagement. The quantitative understanding of these interactions, coupled with detailed experimental protocols, provides a robust framework for the rational design of novel therapeutics and vaccine immunogens. Future efforts will likely focus on designing immunogens that can elicit broadly neutralizing antibodies capable of recognizing and neutralizing the diverse array of V3 loop conformations presented by circulating HIV-1 strains. This in-depth guide serves as a valuable resource for researchers dedicated to this critical area of HIV-1 research.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. dbt.univr.it [dbt.univr.it]

- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 4. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two-dimensional NMR studies of the interactions between a peptide of cholera toxin and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. inext-discovery.eu [inext-discovery.eu]

- 7. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. A Primer to Single-Particle Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMRGenerator - 2D TOCSY and 2D NOESY [sites.google.com]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocols - Cryo EM Core [med.unc.edu]

- 13. JEOL USA blog | What is Single Particle Analysis & How Does it Wo [jeolusa.com]

- 14. Protein XRD Protocols - Protein Structure Solution Road Map [sites.google.com]

- 15. TROSY-Based Correlation and NOE Spectroscopy for NMR Structural Studies of Large Proteins | Springer Nature Experiments [experiments.springernature.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Capturing enveloped viruses on affinity grids for downstream cryo-electron microscopy applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ensemble refinement of protein crystal structures: validation and application - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.iucr.org [journals.iucr.org]

- 20. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 21. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]

- 22. m.youtube.com [m.youtube.com]

- 23. A Guide to Cryo-Grid Production | Learn from Cryo-EM Experts [nanoimagingservices.com]

- 24. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 25. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 26. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Unveiling P18-I10: A Keystone Epitope in HIV-1 Cellular Immunity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for an effective HIV-1 vaccine and novel immunotherapies is contingent on a deep understanding of the viral epitopes that elicit protective immune responses. Among the constellation of identified epitopes, P18-I10, a cytotoxic T-lymphocyte (CTL) epitope derived from the V3 loop of the HIV-1 envelope glycoprotein gp120, has emerged as a critical target for cellular immunity. This technical guide provides a comprehensive overview of the discovery, characterization, and immunological significance of the P18-I10 epitope, tailored for researchers, scientists, and drug development professionals. We delve into the quantitative data, experimental methodologies, and the intricate molecular interactions that define this pivotal epitope.

Discovery and Core Characteristics

The P18-I10 epitope, with the amino acid sequence RGPGRAFVTI , was first identified as an immunodominant site within the gp160 envelope protein in mice with the H-2d haplotype.[1] Subsequent research refined this to the minimal 10-mer peptide, P18-I10, which is recognized by CD8+ cytotoxic T-lymphocytes in the context of the MHC class I molecule H-2Dd.[2][3] This recognition is a crucial step in the cell-mediated immune response, leading to the elimination of HIV-1 infected cells.

Quantitative Data Summary

While comprehensive quantitative binding affinity data (Kd values) for the P18-I10 peptide to the H-2Dd molecule are not extensively consolidated in the literature, the crystal structure of the P18-I10/H-2Dd complex provides high-resolution interaction data. The following table summarizes the key anchor residues and their interactions, which are critical for the stable presentation of the epitope to T-cell receptors.

| Residue Position | Amino Acid | Interaction with H-2Dd | Significance |

| p2 | Glycine (G) | Binds in a deep, narrow pocket. | Primary anchor residue, essential for binding.[4][5] |

| p3 | Proline (P) | Buried in a hydrophobic pocket. | Primary anchor residue, crucial for stabilizing the peptide conformation.[4][5] |

| p5 | Arginine (R) | Forms interactions with the shallow, predominantly negatively charged part of the groove. | Secondary anchor residue, contributes to binding affinity.[4][5] |

| p9/p10 | Isoleucine (I) / Isoleucine (I) | Binds in the F pocket of the MHC groove. | C-terminal anchor residue, critical for stable binding.[4][5] |

Experimental Protocols

The characterization of the P18-I10 epitope has relied on a suite of immunological and biophysical techniques. Below are detailed methodologies for key experiments.

Peptide Synthesis

Synthetic peptides corresponding to the P18-I10 sequence and its variants are fundamental for in vitro and in vivo studies.

-

Method: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method.

-

Procedure:

-

The C-terminal amino acid is attached to a solid support resin.

-

The Fmoc protecting group on the α-amino group is removed.

-

The next Fmoc-protected amino acid is coupled to the free amino group.

-

Steps 2 and 3 are repeated for each amino acid in the sequence.

-

After the final amino acid is coupled, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purity and identity of the peptide are confirmed by mass spectrometry.

-

Cytotoxicity Assays

These assays are critical for quantifying the ability of P18-I10-specific CTLs to kill target cells presenting the epitope.

This classical assay measures the release of radioactive chromium from lysed target cells.[6][7][8]

-

Principle: Target cells are labeled with ⁵¹Cr, which is released into the supernatant upon cell lysis by CTLs. The amount of radioactivity in the supernatant is proportional to the number of killed cells.

-

Protocol:

-

Target Cell Preparation: Target cells (e.g., P815 mastocytoma cells, which express H-2Dd) are incubated with ⁵¹CrO₄²⁻ to label the cytoplasm.

-

The labeled target cells are washed to remove excess ⁵¹Cr and then pulsed with the P18-I10 peptide (typically 1-10 µg/mL) for 1-2 hours at 37°C to allow for peptide binding to MHC class I molecules.

-

Effector Cell Preparation: P18-I10-specific CTLs (effector cells) are generated by immunizing mice with a vaccinia virus expressing gp160 or by in vitro stimulation of spleen cells with the P18-I10 peptide.

-

Co-culture: The labeled and peptide-pulsed target cells are co-incubated with the effector cells at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours at 37°C.

-

Measurement of ⁵¹Cr Release: The plate is centrifuged, and the supernatant from each well is collected. The radioactivity in the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis:

-

Spontaneous release: Radioactivity released from target cells incubated with media alone.

-

Maximum release: Radioactivity released from target cells lysed with a detergent (e.g., Triton X-100).

-

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

-

-

This is a more modern, non-radioactive alternative that measures the activation of caspase-3, a key enzyme in the apoptotic pathway triggered by CTLs.[9][10]

-

Principle: CTL-mediated killing induces apoptosis in target cells, leading to the activation of caspase-3. A fluorogenic caspase-3 substrate is used to detect this activity.

-

Protocol:

-

Target and Effector Cell Preparation: Target and effector cells are prepared similarly to the ⁵¹Cr release assay. Target cells are pulsed with the P18-I10 peptide.

-

Co-culture: Target and effector cells are co-incubated at various E:T ratios for a defined period (e.g., 2-4 hours) at 37°C.

-

Cell Lysis and Substrate Addition: A lysis buffer is added to the wells to release the cellular contents, including activated caspase-3. A fluorogenic caspase-3 substrate (e.g., DEVD-pNA) is then added.[11]

-

Fluorescence Measurement: The plate is incubated to allow for the cleavage of the substrate by active caspase-3, which releases a fluorescent molecule. The fluorescence is measured using a microplate reader.

-

Data Analysis: The fluorescence intensity is proportional to the level of caspase-3 activity and, therefore, the extent of CTL-mediated killing.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the P18-I10 epitope.

Caption: Antigen processing and presentation pathway of the P18-I10 epitope.

Caption: Molecular interaction during CTL recognition of the P18-I10 epitope.

Caption: General experimental workflow for cytotoxicity assays.

Conclusion

The P18-I10 epitope represents a well-characterized and immunodominant target for the cellular immune response against HIV-1. Its defined sequence, MHC restriction, and the wealth of experimental data surrounding its recognition by CTLs make it an invaluable tool for HIV research. For scientists and drug development professionals, a thorough understanding of the methodologies used to study P18-I10 and the molecular basis of its immunogenicity is essential for the rational design of T-cell based vaccines and immunotherapies aimed at controlling and ultimately eradicating HIV-1. The continued investigation of this and other key epitopes will undoubtedly pave the way for novel and effective strategies to combat the global HIV/AIDS epidemic.

References

- 1. An immunodominant epitope of the human immunodeficiency virus envelope glycoprotein gp160 recognized by class I major histocompatibility complex molecule-restricted murine cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the mechanism for extracellular processing in the presentation of human immunodeficiency virus-1 envelope protein-derived peptide to epitope-specific cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Helper-cytotoxic T lymphocyte (CTL) determinant linkage required for priming of anti-HIV CD8+ CTL in vivo with peptide vaccine constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. The crystal structure of H-2Dd MHC class I complexed with the HIV-1-derived peptide P18-I10 at 2.4 A resolution: implications for T cell and NK cell recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beyond 51Cr release: new methods for assessing HIV-1-specific CD8+ T cell responses in peripheral blood and mucosal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. hiv-forschung.de [hiv-forschung.de]

- 9. HIV-1 envelope induces activation of caspase-3 and cleavage of focal adhesion kinase in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A sensitive flow cytometry-based cytotoxic T-lymphocyte assay through detection of cleaved caspase 3 in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

An In-depth Technical Guide on the HIV-1 IIIB Envelope Peptide gp120 (318-327)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 is a critical component of the viral entry machinery and a primary target for the host immune response. Within gp120, the third variable loop (V3 loop) is a region of particular interest due to its role in co-receptor binding and its exposure to neutralizing antibodies. This technical guide focuses on a specific decapeptide within the V3 loop of the HIV-1 IIIB isolate, spanning amino acid residues 318-327. This peptide, with the sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI), represents a principal neutralizing determinant (PND) and a crucial epitope for cytotoxic T lymphocytes (CTLs).[1][2] Understanding the characteristics of this peptide is vital for the development of effective HIV-1 vaccines and therapeutics.

Peptide Characteristics

The gp120 (318-327) peptide from the HIV-1 IIIB strain is a key immunological feature of the virus. Its biochemical and biophysical properties are summarized below.

| Property | Description | Reference |

| Sequence | Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI) | N/A |

| Location | V3 loop of the HIV-1 IIIB envelope glycoprotein gp120 | [1] |

| Molecular Formula | C₄₈H₈₀N₁₆O₁₂ | N/A |

| Molecular Weight | 1073.25 g/mol | N/A |

| Immunological Role | Principal Neutralizing Determinant (PND), Cytotoxic T Lymphocyte (CTL) Epitope | [1][2] |

Role in HIV-1 Infection and Immune Response

The gp120 (318-327) peptide is intrinsically involved in the process of viral entry into host cells. Following the binding of gp120 to the primary receptor CD4, the V3 loop undergoes a conformational change, becoming more exposed. This exposed V3 loop, including the 318-327 region, then interacts with a co-receptor, either CCR5 or CXCR4, to facilitate the fusion of the viral and cellular membranes.

As a PND, this peptide is a target for neutralizing antibodies. These antibodies can bind to the V3 loop and block its interaction with the co-receptor, thereby preventing viral entry. Furthermore, as a CTL epitope, the 318-327 peptide, when presented by MHC class I molecules on the surface of infected cells, can be recognized by CTLs, leading to the destruction of these infected cells.[1]

Quantitative Data on Binding and Neutralization

Table 1: Neutralization Potency (IC50) of select V3-directed Monoclonal Antibodies against various HIV-1 Strains (Subtype B)

| Monoclonal Antibody | Target Virus Strain | IC50 (µg/ml) | Reference |

| 19b | 92BR020 | 1.3 | [3] |

| 39F | 92BR020 | 2.1 | [3] |

| CO11 | 92BR020 | 1.8 | [3] |

| F2A3 | 92BR020 | 2.5 | [3] |

| F530 | 92BR020 | 0.9 | [3] |

| LA21 | 92BR020 | 2.3 | [3] |

| LE311 | 92BR020 | 1.5 | [3] |

| 447-52D | 93TH305 | 13-37 | [3] |

| 58.2 | 93TH305 | 13-37 | [3] |

| B4e8 | 93TH305 | 13-37 | [3] |

Note: The data in this table is for various monoclonal antibodies against different subtype B strains and not specifically for the 318-327 peptide of the IIIB strain. It serves to provide a general context for the neutralization potency of V3-loop targeting antibodies.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of HIV-1 gp120 (318-327)

Objective: To synthesize the RGPGRAFVTI peptide.

Materials:

-

Fmoc-Ile-Wang resin

-

Fmoc-protected amino acids (Arg(Pbf), Gly, Pro, Ala, Phe, Val, Thr(tBu))

-

Coupling reagents: HBTU, HOBt, DIEA

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

-

Solvents: DMF, DCM, Ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Ile-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the isoleucine. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the next Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) by dissolving it with HBTU, HOBt, and DIEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Val, Phe, Ala, Arg(Pbf), Gly, Pro, Gly, Arg(Pbf)).

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Cytotoxic T Lymphocyte (CTL) Assay - Chromium-51 Release Assay

Objective: To measure the ability of CTLs to lyse target cells presenting the gp120 (318-327) peptide.

Materials:

-

Target cells (e.g., T2 cells, which are MHC class I deficient and can be loaded with exogenous peptides)

-

Effector cells (CTLs specific for the gp120 318-327 peptide)

-

HIV-1 gp120 (318-327) peptide (RGPGRAFVTI)

-

Chromium-51 (⁵¹Cr) as sodium chromate

-

Fetal bovine serum (FBS)

-

RPMI-1640 medium

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Incubate target cells with ⁵¹Cr in RPMI-1640 with 10% FBS for 1-2 hours at 37°C.

-

Wash the labeled target cells three times with RPMI-1640 to remove excess ⁵¹Cr.

-

-

Peptide Loading:

-

Resuspend the labeled target cells in RPMI-1640 and incubate with the gp120 (318-327) peptide (typically 1-10 µg/mL) for 1 hour at 37°C.

-

-

Assay Setup:

-

Plate the peptide-loaded target cells in a 96-well V-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with detergent, e.g., Triton X-100).

-

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

-

Harvesting and Counting:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Signaling Pathways and Experimental Workflows

The binding of the HIV-1 gp120 envelope protein to its receptors on host cells triggers a cascade of intracellular signaling events that can influence viral replication and pathogenesis.

Signaling Pathways Induced by gp120

Upon binding to CD4 and chemokine co-receptors (CXCR4 or CCR5), gp120 can activate several key signaling pathways, including the NF-κB, MAPK, and PI3K pathways. These pathways can modulate cellular processes such as cytokine production, cell survival, and apoptosis, which can in turn impact the course of HIV-1 infection.

Experimental Workflow for CTL Assay

The process of evaluating the cytotoxic activity of T lymphocytes against cells presenting the gp120 (318-327) peptide can be visualized as a multi-step workflow.

Conclusion

The HIV-1 IIIB gp120 (318-327) peptide is a region of immense importance in the context of HIV-1 immunology and virology. Its role as a principal neutralizing determinant and a CTL epitope makes it a prime candidate for the development of peptide-based vaccines and immunotherapies. While a comprehensive and specific quantitative dataset for this particular peptide remains to be fully consolidated in the public domain, the available information on the broader V3 loop provides a strong foundation for ongoing research. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the characteristics and immunological properties of this and other key HIV-1 epitopes. Continued focused research on specific peptide epitopes like gp120 (318-327) is crucial for advancing our efforts to combat the HIV-1 pandemic.

References

- 1. Studies on in vivo induction of HIV-1 envelope-specific cytotoxic T lymphocytes by synthetic peptides from the V3 loop region of HIV-1 IIIB gp 120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic T-lymphocyte response induced by a V3 loop synthetic peptide from an African HIV-1 isolate is cross-reactive against HIV-1 strains from North America/Europe region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutralizing activity of antibodies to the V3 loop region of HIV-1 gp120 relative to their epitope fine specificity - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Interface: A Technical Guide to the Interaction of HIV-1 gp120 with CD4 and Coreceptors

Abstract: The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a highly orchestrated, multi-step process initiated by the viral envelope glycoprotein, gp120. This process hinges on a series of precise molecular interactions and conformational changes, first with the primary cellular receptor, CD4, and subsequently with a coreceptor, typically CCR5 or CXCR4. A key determinant in coreceptor engagement is the third variable loop (V3) of gp120, which contains the highly conserved 318-327 region. While not the primary site of CD4 attachment, the V3 loop's conformation and availability are critically dependent on the initial gp120-CD4 binding. This guide provides an in-depth examination of this molecular cascade, presenting quantitative binding data, detailed experimental protocols for its study, and the intracellular signaling pathways triggered upon receptor engagement.

The Molecular Cascade of HIV-1 Entry

HIV-1 entry is a sequential process involving significant conformational rearrangements in the gp120 protein.[1] The process is initiated by the high-affinity attachment of a conserved region on gp120 to the CD4 receptor on the surface of target immune cells, such as T-helper cells and macrophages.[2][3]

This initial binding is a critical triggering event. It induces a profound conformational change within gp120, which serves to unmask or form the binding site for the chemokine coreceptor.[4][5] This newly exposed site is a complex surface that includes the V3 loop.[4][6][7] The V3 loop, containing the 318-327 peptide sequence, is the principal determinant of coreceptor tropism, dictating whether the virus will engage with CCR5 (R5-tropic) or CXCR4 (X4-tropic).[6][7]

The interaction of the now-exposed V3 loop and other elements of the coreceptor binding site with CCR5 or CXCR4 constitutes the second step of attachment.[8] This ternary complex formation (gp120-CD4-coreceptor) is thought to trigger the final series of conformational changes in the transmembrane gp41 subunit, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes.[1][2][3]

Quantitative Analysis of gp120-Receptor Interactions

The binding affinities between gp120 and its receptors are crucial for efficient viral entry. While the initial gp120-CD4 interaction is of high affinity, the subsequent interaction with the coreceptor is strictly dependent on this first step. Studies using peptides corresponding to the N-terminus of CCR5, which directly interacts with the gp120 V3 loop, have provided key quantitative insights. The post-translational modification of these peptides, specifically tyrosine sulfation, is essential for binding.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Key Finding |

| gp120/CD4 Complex + Sulfated CCR5 N-terminal peptide (S22) | Isothermal Titration Calorimetry (ITC) | 2.2 µM | Binding is dependent on prior CD4 engagement and tyrosine sulfation.[9][10] |

| gp120/CD4 Complex + Non-sulfated CCR5 N-terminal peptide | Isothermal Titration Calorimetry (ITC) | No measurable binding | Demonstrates the critical role of sulfotyrosine residues for coreceptor interaction.[9][10] |

Intracellular Signaling upon Receptor Engagement

The binding of gp120 to its cellular receptors does not only mediate viral entry but also triggers intracellular signaling cascades that can influence the cellular environment. Engagement of gp120 with the CD4 receptor can initiate a signaling pathway independent of the T-cell receptor (TCR). This signaling is dependent on the cytoplasmic tail of CD4, which is associated with the lymphocyte-specific protein tyrosine kinase (Lck). Activation of Lck can lead to a downstream cascade that includes the activation of the ERK/MAP kinase pathway, ultimately resulting in the modulation of inflammatory gene expression.

Key Experimental Protocols

The study of gp120-receptor interactions relies on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for three key experimental approaches.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique used to measure real-time biomolecular interactions, providing kinetic data such as association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d).[11]

Methodology:

-

Chip Preparation: Covalently immobilize recombinant soluble CD4 (sCD4) onto the surface of a CM5 sensor chip via amine coupling. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Preparation: Prepare a series of dilutions of purified, monomeric gp120 in a suitable running buffer (e.g., HBS-EP). Concentrations typically range from nanomolar to low micromolar.[12]

-

Association Phase: Inject a specific concentration of the gp120 analyte over both the sCD4 and reference flow cells at a constant flow rate for a defined period (e.g., 180 seconds). The change in resonance units (RU) is recorded in real-time as gp120 binds to the immobilized sCD4.[13]

-

Dissociation Phase: Following the association phase, switch to injecting only the running buffer over the chip. The decrease in RU is monitored as the gp120 dissociates from the sCD4.[13]

-

Regeneration: Inject a pulse of a low pH solution (e.g., 100 mM phosphoric acid) to strip all bound gp120 from the sCD4, regenerating the chip surface for the next injection.[12]

-

Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit the association and dissociation curves globally using a suitable binding model, such as a 1:1 Langmuir model, to calculate k_on, k_off, and K_d.[13]

gp120-CD4 Binding Inhibition ELISA

This competitive ELISA format is used to screen for inhibitors (e.g., antibodies, peptides, small molecules) that block the gp120-CD4 interaction.

Methodology:

-

Plate Coating: Coat 96-well microtiter plates with recombinant sCD4 (e.g., 100 ng/ml in PBS) and incubate to allow for protein adsorption.[14]

-

Blocking: Wash the plates and block any remaining non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).[14]

-

Inhibition Reaction: Prepare mixtures of a constant concentration of recombinant gp120 (e.g., 1 nM) with serial dilutions of the test inhibitor. Incubate this mixture to allow the inhibitor to bind to gp120.

-

Binding to Plate: Add the gp120-inhibitor mixtures to the sCD4-coated and blocked wells. Incubate to allow unbound gp120 to bind to the immobilized sCD4.[14]

-

Washing: Wash the plates thoroughly to remove unbound proteins and inhibitors.

-

Detection: Add a primary antibody that binds to a region of gp120 not involved in CD4 binding (e.g., MAb 2G12). Following another wash, add a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

-

Signal Development: After a final wash, add a chromogenic HRP substrate (e.g., TMB). Stop the reaction with acid and measure the absorbance at 450 nm. The signal intensity is inversely proportional to the inhibitory activity of the test compound.

Cell-Based Viral Fusion Assay (BlaM-Vpr)

This assay measures the fusion of viral particles with target cells, providing a functional readout of the entire entry process. It relies on the delivery of a β-lactamase-Vpr (BlaM-Vpr) fusion protein from the virus into the target cell cytoplasm.[15][16]

Methodology:

-

Virus Production: Produce HIV-1 virions (or pseudovirions) containing the BlaM-Vpr chimera by co-transfecting producer cells (e.g., 293T) with an appropriate HIV-1 backbone plasmid and a plasmid encoding BlaM-Vpr.[15]

-

Target Cell Loading: Load target cells (e.g., primary CD4+ T-cells) with CCF2-AM, a fluorescent substrate for β-lactamase. The ester groups allow it to cross the cell membrane, where cellular esterases trap it in the cytoplasm. In its intact state, FRET occurs between its two fluorophores, causing it to emit green light (520 nm) upon excitation.

-

Fusion Reaction: Incubate the CCF2-loaded target cells with the BlaM-Vpr-containing virions. If fusion occurs, the BlaM-Vpr protein is released into the target cell cytoplasm.[15]

-

Signal Development: The β-lactamase enzyme cleaves the β-lactam ring within the CCF2 substrate. This cleavage disrupts FRET, causing the substrate to emit blue light (447 nm) instead of green.[16]

-

Readout: Quantify the shift from green to blue fluorescence using a flow cytometer. The percentage of blue cells represents the extent of viral fusion. This assay can be adapted to measure inhibition by performing the fusion reaction in the presence of inhibitors.

Implications for Drug and Vaccine Development

The sequential and conformation-dependent nature of the gp120-CD4-coreceptor interaction presents multiple opportunities for therapeutic intervention. The V3 loop, including the 318-327 region, is a primary target for neutralizing antibodies as it is essential for coreceptor binding.[17] However, its variability and conformational masking pose significant challenges for vaccine design.

-

Entry Inhibitors: Small molecules and peptides can be designed to block either the initial gp120-CD4 interaction or the subsequent gp120-coreceptor interaction. Understanding the precise structure and binding kinetics of the V3 loop's engagement with CCR5 or CXCR4 is critical for the rational design of such inhibitors.

-

Vaccine Design: Immunogens that can elicit broadly neutralizing antibodies targeting the conserved elements of the coreceptor binding site are a major goal of HIV vaccine research. Stabilizing gp120 in its CD4-bound conformation to better expose the V3 loop and other coreceptor binding site epitopes is a promising strategy to enhance the immunogenicity of these conserved regions.[5]

References

- 1. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV - Wikipedia [en.wikipedia.org]

- 3. The mechanism of HIV entry to the host cell - Glycopedia [glycopedia.eu]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Based Stabilization of HIV-1 gp120 Enhances Humoral Immune Responses to the Induced Co-Receptor Binding Site | PLOS Pathogens [journals.plos.org]

- 6. journals.asm.org [journals.asm.org]

- 7. The Crown and Stem of the V3 Loop Play Distinct Roles in Human Immunodeficiency Virus Type 1 Envelope Glycoprotein Interactions with the CCR5 Coreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The Binding Thermodynamics of the N-terminal Peptide of the CCR5 Coreceptor to HIV-1 Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Detection of receptor-ligand interactions using surface plasmon resonance: model studies employing the HIV-1 gp120/CD4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic and structural analysis of mutant CD4 receptors that are defective in HIV gp120 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stabilization of HIV-1 gp120-CD4 Receptor Complex through Targeted Interchain Disulfide Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A sensitive and specific enzyme-based assay detecting HIV-1 virion fusion in primary T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure of a V3-Containing HIV-1 gp120 Core - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Cytotoxic T Lymphocyte Recognition of HIV-1 gp120 (318-327): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 is a primary target for the host immune system. Within this protein lies the highly conserved region, amino acids 318-327, with the sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI). This epitope, also known as the P18 peptide, is a critical target for cytotoxic T lymphocytes (CTLs), the cellular arm of the adaptive immune system responsible for identifying and eliminating virus-infected cells. Understanding the intricate mechanisms of CTL recognition of this epitope is paramount for the development of effective HIV-1 vaccines and immunotherapies. This technical guide provides an in-depth overview of the molecular and cellular interactions governing this recognition process, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Molecular Recognition of the gp120 (318-327) Epitope

The recognition of the gp120 (318-327) epitope by CTLs is a highly specific process mediated by the T-cell receptor (TCR) on the surface of CTLs. This recognition is dependent on the presentation of the peptide epitope by Major Histocompatibility Complex (MHC) class I molecules on the surface of an infected cell.

MHC Class I Presentation

Endogenously synthesized viral proteins, including gp120, are processed within the cytoplasm of the infected cell. The gp120 protein is degraded by the proteasome into smaller peptide fragments. These fragments, including the 318-327 sequence, are then transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Within the ER, the gp120 (318-327) peptide binds to the peptide-binding groove of a newly synthesized MHC class I molecule. This peptide-MHC complex is then transported to the cell surface for presentation to CTLs.

The gp120 (318-327) epitope is known to be presented by several HLA alleles, including HLA-A02, HLA-A03, and HLA-A31. Notably, its recognition by CTLs in the context of HLA-A02 is associated with better viral control in infected individuals.

T-Cell Receptor (TCR) Signaling Cascade

The binding of the TCR and its co-receptor (CD8) to the gp120 (318-327)-MHC class I complex initiates a cascade of intracellular signaling events within the CTL. This signaling cascade ultimately leads to the activation of the CTL, resulting in the execution of its effector functions: the release of cytotoxic granules (containing perforin and granzymes) to kill the infected cell, and the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ).

The key steps in the TCR signaling cascade are:

-

Initiation: The binding of the TCR to the peptide-MHC complex brings the co-receptor CD8 into proximity, leading to the activation of the Src-family kinase Lck.

-

Phosphorylation Cascade: Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex associated with the TCR.

-

Signal Amplification: The phosphorylated ITAMs recruit and activate another kinase, ZAP-70.

-

Downstream Pathways: ZAP-70, in turn, phosphorylates several adaptor proteins, including LAT and SLP-76. This leads to the activation of multiple downstream signaling pathways, including the PLCγ-calcineurin pathway (leading to NFAT activation), the Ras-MAPK pathway (leading to AP-1 activation), and the PKCθ pathway (leading to NF-κB activation).

-

CTL Activation: The activation of these transcription factors (NFAT, AP-1, and NF-κB) drives the expression of genes responsible for CTL effector functions, such as cytokine production and cytotoxicity.

Quantitative Analysis of CTL Recognition

While comprehensive, standardized quantitative data for the gp120 (318-327) epitope remains somewhat limited in publicly available literature, several studies provide key insights into its immunogenicity. The following table summarizes available data.

| Parameter | Value | Cell Type/Context | HLA Restriction | Reference |

| Peptide Concentration for CTL Stimulation | 1 µM | Mouse splenocytes | H-2Dd | (The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine) |

| CTL Response Stimulation | 0.5 µM | JA2 cells | Not specified | [1] |

| Binding Affinity (Relative) | Lower affinity, half-life < 1 hour | T2 cells | HLA-A2.1 | |

| Percent Specific Lysis | ~20-40% at E:T ratio of 200:1 | Mouse splenocytes | H-2Dd | (The Signal Peptide Sequence Impacts the Immune Response Elicited by a DNA Epitope Vaccine) |

| Clinical Association | Associated with viral control | Human CTLs | HLA-A*02 |

Experimental Protocols for a Key Experiment

Characterizing the CTL response to the gp120 (318-327) epitope is crucial for vaccine development and immunological studies. The following sections provide detailed methodologies for two standard assays used to measure CTL activity: the Chromium-51 release assay and the ELISpot assay.

Chromium-51 (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting the gp120 (318-327) epitope.

Materials:

-

Effector cells: CTLs from an immunized animal or human subject.

-

Target cells: A suitable cell line (e.g., T2 cells for HLA-A2 restricted epitopes) that can be pulsed with the peptide.

-

gp120 (318-327) peptide (RGPGRAFVTI).

-

51Cr (Sodium Chromate).

-

Complete RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).

-

96-well round-bottom plates.

-

Gamma counter.

-

Triton X-100 (for maximum release control).

Procedure:

-

Target Cell Labeling:

-

Resuspend 1 x 106 target cells in 100 µL of complete medium.

-

Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

-

Wash the cells three times with 10 mL of complete medium to remove excess 51Cr.

-

Resuspend the labeled target cells in complete medium at a concentration of 1 x 105 cells/mL.

-

-

Peptide Pulsing:

-

Incubate the labeled target cells with 1-10 µM of the gp120 (318-327) peptide for 1 hour at 37°C.

-

Wash the cells to remove unbound peptide.

-

-

Assay Setup:

-

Plate 1 x 104 peptide-pulsed, 51Cr-labeled target cells in each well of a 96-well round-bottom plate (100 µL/well).

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a volume of 100 µL.

-

Spontaneous Release Control: Target cells with 100 µL of medium only.

-

Maximum Release Control: Target cells with 100 µL of 2% Triton X-100.

-

-

Incubation and Harvesting:

-

Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact.

-

Incubate for 4-6 hours at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully harvest 100 µL of the supernatant from each well.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity (counts per minute, CPM) in the harvested supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the following formula:

-

% Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

-

-

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the frequency of gp120 (318-327)-specific CTLs based on their secretion of IFN-γ.

Materials:

-

96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody.

-

Effector cells (PBMCs or purified T cells).

-

gp120 (318-327) peptide.

-

Biotinylated anti-IFN-γ detection antibody.

-

Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

-

ELISpot plate reader.

Procedure:

-

Plate Preparation:

-

Activate the pre-coated ELISpot plate by washing with sterile PBS.

-

Block the plate with complete RPMI-1640 medium with 10% FBS for at least 30 minutes at 37°C.

-

-

Cell Plating and Stimulation:

-

Remove the blocking medium.

-

Add 2-5 x 105 effector cells per well.

-

Add the gp120 (318-327) peptide to the appropriate wells at a final concentration of 1-10 µM.

-

Negative Control: Effector cells with medium only.

-

Positive Control: Effector cells with a mitogen (e.g., PHA).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection of Secreted Cytokine:

-

Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST) to remove the cells.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate with PBST.

-

Add streptavidin-ALP or streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate with PBST.

-

-